molecular formula C16H26O3 B1254569 (1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde

(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde

Cat. No. B1254569
M. Wt: 266.38 g/mol
InChI Key: HVCJIYXUPZKLBY-ULVLTVHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde is a cyclic ketone and a ketoaldehyde. It has a role as an angiogenesis inhibitor. It derives from a cyclohexanone and a fumagalone.

Scientific Research Applications

Synthesis and Organic Chemistry

  • This compound has been explored in the context of synthesizing various organic molecules. For instance, it has been utilized in the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones, contributing to the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses (Cossy et al., 1995). Additionally, its involvement in the Wittig-Horner condensation process to produce key intermediates in vitamin A synthesis indicates its significance in organic synthesis pathways (Shen Run-pu, 2011).

Catalysis and Chemical Reactions

  • The compound has been associated with catalysis and chemical reactions, as seen in the heteropoly acid-catalyzed synthesis of 3-oxabicyclo[3.3.1]non-7-ene derivatives. This process highlights the compound's role in smooth coupling reactions, employing environmentally friendly catalysts (Anjibabu et al., 2013).

Applications in Photocatalysis and Photochemistry

  • The compound's role in photochemical reactions is evident in the formation of 3,4,4a,5,6,8a-Hexahydro-2H-naphthalen-1-ones from cyclohex-2-enones and 2-Methylbut-1-en-3-yne. This application in photocatalysis underlines its potential in creating complex organic structures (Witte & Margaretha, 1999).

Antibacterial Applications

  • A significant application of the compound is in the field of antibacterial research. It has been used in synthesizing new derivatives of 4-hydroxy-chromen-2-one, which exhibit high levels of antibacterial activity against various bacterial strains. This demonstrates its potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Material Science and Composite Preparation

  • The compound finds applications in material science, such as in the encapsulation of molybdenum(VI) complex within zeolite Y, serving as a catalyst for the oxidation of alcohols and hydrocarbons. This application underscores its role in creating innovative materials with catalytic properties (Ghorbanloo & Maleki Alamooti, 2017).

properties

Product Name

(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

(1S,2S,3S)-3-methoxy-2-[(E)-6-methylhept-2-en-2-yl]-4-oxocyclohexane-1-carbaldehyde

InChI

InChI=1S/C16H26O3/c1-11(2)6-5-7-12(3)15-13(10-17)8-9-14(18)16(15)19-4/h7,10-11,13,15-16H,5-6,8-9H2,1-4H3/b12-7+/t13-,15-,16-/m1/s1

InChI Key

HVCJIYXUPZKLBY-ULVLTVHJSA-N

Isomeric SMILES

CC(C)CC/C=C(\C)/[C@@H]1[C@H](CCC(=O)[C@H]1OC)C=O

Canonical SMILES

CC(C)CCC=C(C)C1C(CCC(=O)C1OC)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde
Reactant of Route 2
(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde
Reactant of Route 3
(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde
Reactant of Route 4
(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde
Reactant of Route 5
(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde
Reactant of Route 6
(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde

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